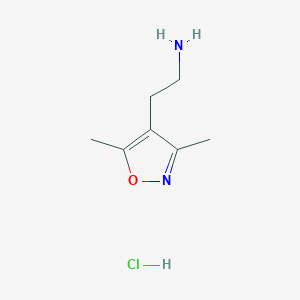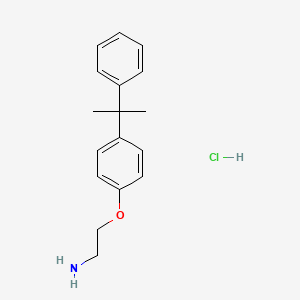![molecular formula C9H16ClNOS B3077588 2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride CAS No. 1048673-57-9](/img/structure/B3077588.png)
2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride
Overview
Description
“2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride” is a chemical compound with the CAS Number: 1048673-57-9 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of “this compound” is 222.76 . The InChI key, which is a unique identifier for the compound, is OQMNYQZJCHWDCI-UHFFFAOYSA-N . The compound has a complex structure involving a thiophene ring, a butanol chain, and an amino group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is between 28 C .Scientific Research Applications
Enzymatic Resolution and Chiral Chemistry
One significant application of related compounds involves the enzymatic resolution of heteroaromatic β-amino esters using Candida antarctica lipase A. This process demonstrates excellent chemo- and enantioselectivities, enabling the preparation of hydrochloride salts and butanamides of reactive enantiomers in gram-scale resolutions. This method highlights the potential of such compounds in the synthesis of enantiomerically pure chemicals, which are crucial for the development of pharmaceuticals and fine chemicals (Solymár, Fülöp, & Kanerva, 2002).
Advanced Materials and Corrosion Inhibition
In the field of materials science, derivatives of thiophene-based compounds have been studied for their corrosion inhibition properties. For example, the compound 3,5-bis(2-thienylmethyl)-4-amino-1,2,4-triazole has shown effective corrosion inhibition for carbon steel in hydrochloric acid solutions. The study highlights the importance of such compounds in protecting industrial materials against corrosion, which is vital for extending the lifespan of metal structures and components (Tourabi, Nohair, Traisnel, Jama, & Bentiss, 2013).
Biofuel Production
The synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates through microbial fermentation is another area of research. These isomers have potential applications as biofuels. Metabolic engineering of microbial strains has been explored to improve the production titers and yields, highlighting the role of thiophene-based compounds and related amino alcohols in advancing biofuel technology (Cann & Liao, 2009).
Crystallography and Hydrogen Bonding
Studies on the polymorphism and hydrogen bonding of amino alcohol salts with quinaldinate have provided insights into the structural properties of these compounds. Such research is crucial for understanding the interactions and assembly of molecular crystals, which can have implications for the design of new materials with specific optical, electronic, or mechanical properties (Podjed & Modec, 2022).
Biocatalysis and Green Chemistry
The use of transaminases for the biosynthesis of chiral amines, such as (R)-3-amino-1-butanol, exemplifies the application of these compounds in green chemistry. By utilizing enzymes for the synthesis of chiral intermediates, this approach offers an environmentally friendly alternative to traditional chemical synthesis, reducing the reliance on hazardous reagents and promoting sustainable manufacturing processes (Tang, Zhang, Ye, & Zheng, 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(thiophen-2-ylmethylamino)butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS.ClH/c1-2-8(7-11)10-6-9-4-3-5-12-9;/h3-5,8,10-11H,2,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUFEQGLYMVSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=CS1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2-Aminoethyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B3077533.png)


![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077564.png)
![N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077571.png)
![2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077576.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B3077577.png)
![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3077587.png)
![2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077596.png)
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B3077598.png)

![4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid](/img/structure/B3077603.png)